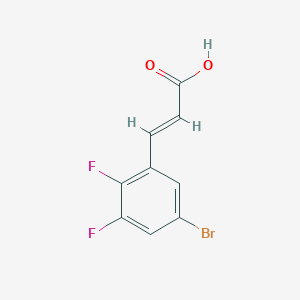
5-Bromo-2,3-difluorocinnamic acid
Übersicht
Beschreibung
5-Bromo-2,3-difluorocinnamic acid is a chemical compound with the molecular formula C9H5BrF2O2 . It has an average mass of 263.036 Da and a monoisotopic mass of 261.944092 Da .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2,3-difluorocinnamic acid consists of 9 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
5-Bromo-2,3-difluorocinnamic acid is a white crystalline powder with a melting point of 214-217 °C. It is sparingly soluble in water but soluble in many organic solvents such as ethanol and ether.Wissenschaftliche Forschungsanwendungen
Spectroscopic and Optical Studies
5-Bromo-2,3-difluorocinnamic acid, similar to related compounds like 5-Bromo-2-(trifluoromethyl)pyridine, has been the subject of spectroscopic characterization, particularly using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The structural and vibrational properties of such compounds are often explored through density functional theory (DFT) methods. These studies contribute significantly to our understanding of the molecular structures and properties of bromo and fluoro-substituted compounds (H. Vural & M. Kara, 2017).
Crystal Structure and Reactivity Under Pressure
Research has been conducted on the structural transformations in crystals, particularly focusing on the reactivity of similar difluorocinnamic acids under various pressure conditions. Studies have analyzed how environmental factors like pressure impact the [2 + 2] photodimerization of these acids in crystal form. This kind of research provides insight into the chemical reactivity and structural changes of bromo and fluoro-substituted cinnamic acids under different physical conditions (T. Galica et al., 2018).
Applications in Chemical Synthesis
Compounds like 5-Bromo-2,3-difluorocinnamic acid have been utilized in various chemical syntheses. For example, they can be involved in the synthesis of bipyridines and fluoropyridines, demonstrating their versatility as reagents in organic chemistry. Such processes often involve reactions like Suzuki reactions, showcasing the compounds' utility in forming complex molecular structures (F. Romero & R. Ziessel, 1995).
Antimicrobial Activity
Research into the antimicrobial properties of derivatives of similar compounds, such as 5-bromo-2,3-di(furan-2-yl)-1h-indole, has shown promising results. These studies involve synthesizing new compounds with potential pharmaceutical applications and testing their antibacterial and antifungal activities. Such research indicates the potential for 5-Bromo-2,3-difluorocinnamic acid derivatives in the development of new antimicrobial agents (Hana A. A. Mageed et al., 2021).
Safety and Hazards
Zukünftige Richtungen
While there is limited information on the future directions of 5-Bromo-2,3-difluorocinnamic acid, it’s worth noting that similar compounds, such as 5-bromoindole-2-carboxylic acid hydrazone derivatives, have shown promise as potential inhibitors of VEGFR-2 tyrosine kinase . This suggests that 5-Bromo-2,3-difluorocinnamic acid and similar compounds could have potential applications in the development of new anticancer drugs .
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2,3-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCUJEQRZQYTLT-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/C(=O)O)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-difluorocinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C](/img/structure/B1384652.png)
![5-(Aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B1384653.png)
![(R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1384654.png)

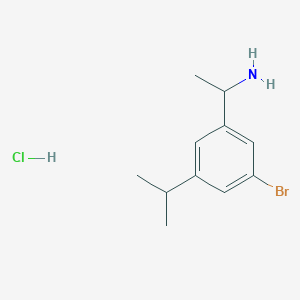

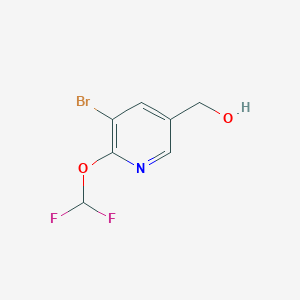
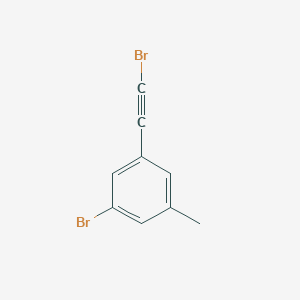


![Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride](/img/structure/B1384667.png)
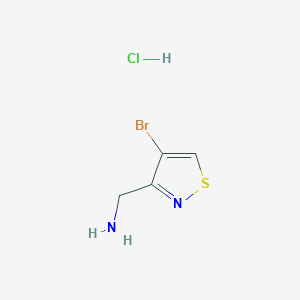
![4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride](/img/structure/B1384669.png)